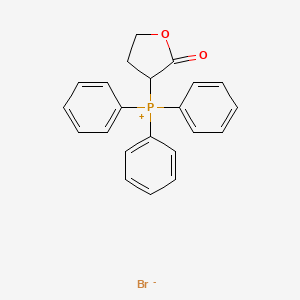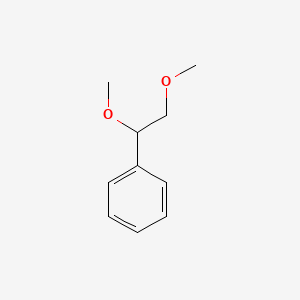
Benzene, (1,2-dimethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dimethoxyethyl)- typically involves the alkylation of benzene with 1,2-dimethoxyethane. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, (1,2-dimethoxyethyl)- can be achieved through similar alkylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, (1,2-dimethoxyethyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This can result in the formation of the corresponding ethylbenzene derivative.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. Benzene, (1,2-dimethoxyethyl)- can undergo nitration, sulfonation, and halogenation reactions using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Ethylbenzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzene, (1,2-dimethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a building block for biologically active compounds. Its derivatives may exhibit pharmacological properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structure allows for the creation of compounds with desirable sensory properties.
Mechanism of Action
The mechanism of action of Benzene, (1,2-dimethoxyethyl)- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo various transformations, leading to the formation of the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- Benzene, (2,2-dimethoxyethyl)-
- Benzene, 1,2-dimethoxy-
- 1,2-Dimethoxybenzene
Comparison: Benzene, (1,2-dimethoxyethyl)- is unique due to the presence of the ethyl chain with two methoxy groups. This structural feature imparts distinct chemical properties compared to other similar compounds. For instance, Benzene, 1,2-dimethoxy- lacks the ethyl chain, which affects its reactivity and applications. Benzene, (2,2-dimethoxyethyl)- has a different arrangement of methoxy groups, leading to variations in its chemical behavior.
Properties
CAS No. |
4013-37-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,2-dimethoxyethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
MCZSDTLZJNZORX-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
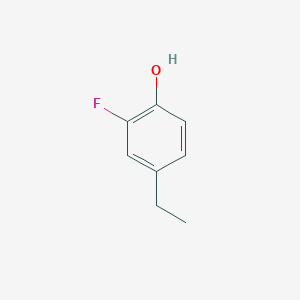


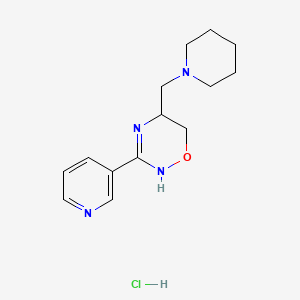
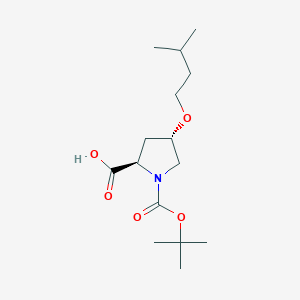
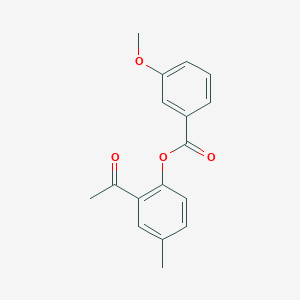
![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
